molecular formula C37H66O7 B1248532 Xylomatenin

Xylomatenin

Cat. No. B1248532
M. Wt: 622.9 g/mol
InChI Key: RTCBNGGFSNXOIY-WLAZQFJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylomatenin is a natural product found in Xylopia aromatica and Annona purpurea with data available.

Scientific Research Applications

Cytotoxic Potency in Cancer Research

Xylomatenin, a monotetrahydrofuran Annonaceous acetogenin, has been identified for its cytotoxic potencies. In research by Colman-Saizarbitoria, Gu, and McLaughlin (1994), xylomatenin demonstrated superior cytotoxicity against human solid tumor cell lines compared to adriamycin, a chemotherapeutic agent. This suggests its potential application in developing cancer treatments (Colman-Saizarbitoria, Gu, & McLaughlin, 1994).

Neuroprotective Effects

Xyloketal B, a compound closely related to xylomatenin, has shown promising neuroprotective effects. In a study by Pan et al. (2017), it was found to alleviate cerebral infarction and neurological deficits in a mouse stroke model, which might indicate similar potential for xylomatenin. The research suggests that these effects are achieved by suppressing the ROS/TLR4/NF-κB inflammatory signaling pathway (Pan et al., 2017).

Potential in Metabolic Regulation

Xylobiose, a component of xylo-oligosaccharide and structurally similar to xylomatenin, has been studied for its effects on obesity and metabolic dysregulation. Lim et al. (2018) discovered that xylobiose supplementation in mice reduced body weight, fat, and liver weights, as well as improved levels of blood glucose and lipids. This points to the potential of xylomatenin in influencing metabolic processes and treating obesity-related conditions (Lim et al., 2018).

Impact on Immune System and Inflammation

Research into related compounds like the aryl hydrocarbon receptor (AhR) has indicated a role in immune response and inflammation. Studies by Barouki, Coumoul, and Fernández-Salguero (2007), and Stockinger, Di Meglio, Gialitakis, and Duarte (2014) have expanded the understanding of AhR in immune system regulation. These findings could imply that xylomatenin, through its structural and functional similarities, might also interact with immune pathways, potentially influencing immune responses and inflammation (Barouki, Coumoul, & Fernández-Salguero, 2007); (Stockinger, Di Meglio, Gialitakis, & Duarte, 2014).

properties

Product Name

Xylomatenin

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(Z,1R)-1-hydroxypentadec-4-enyl]oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-23-33(40)35-25-26-36(44-35)34(41)24-19-18-21-31(38)20-15-14-16-22-32(39)28-30-27-29(2)43-37(30)42/h12-13,27,29,31-36,38-41H,3-11,14-26,28H2,1-2H3/b13-12-/t29-,31?,32+,33+,34+,35+,36+/m0/s1

InChI Key

RTCBNGGFSNXOIY-WLAZQFJTSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\CC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

synonyms

xylomatenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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